

Technical Support Center: Biotin Interference in CTX-I Immunoassays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CTX1

Cat. No.: B15576671

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the effects of biotin interference on Collagen Type I Cross-linked C-telopeptide (CTX-I) immunoassay results.

Frequently Asked Questions (FAQs)

Q1: What is biotin interference and why does it affect CTX-I immunoassays?

A1: Biotin, also known as Vitamin B7, is a water-soluble vitamin that can interfere with certain laboratory tests.^[1] Many immunoassays, including some for CTX-I, use the high-affinity interaction between biotin and streptavidin as a core component of their design to achieve high sensitivity.^[2]^[3] When a patient or sample has high levels of circulating biotin, this exogenous biotin can saturate the streptavidin-binding sites in the assay, preventing the proper formation of the immunocomplex and leading to inaccurate results.^[4]

Q2: How does biotin interference manifest in different types of CTX-I immunoassays?

A2: The effect of biotin interference depends on the assay format:

- **Sandwich Assays:** In a sandwich immunoassay, which is a common format for CTX-I, excess biotin in the sample competes with the biotinylated detection antibody for binding to the streptavidin-coated solid phase. This competition leads to a reduced signal, resulting in a falsely low measured CTX-I concentration.^[4] The Roche Elecsys® β -CrossLaps/serum assay is an example of a sandwich immunoassay that utilizes a biotin-streptavidin system.^[2]

- **Competitive Assays:** In a competitive immunoassay, free biotin from the sample can block the binding of the biotinylated tracer to the streptavidin-coated solid phase. This leads to a lower signal, which in a competitive format is incorrectly interpreted as a falsely high analyte concentration.

Q3: Which commercially available CTX-I assays are susceptible to biotin interference?

A3: The susceptibility to biotin interference is manufacturer and assay-specific.

- **Susceptible:** Immunoassays that utilize the biotin-streptavidin system are at risk. For example, the Roche Elecsys® β -CrossLaps/serum assay employs this technology.[2] While specific interference data for their CTX-I assay is not readily available in the public domain, studies on other Roche Elecsys assays show a high variability in biotin tolerance, with some assays being affected by biotin concentrations as low as 15.6 ng/mL.[5]
- **Not Susceptible:** Some manufacturers have developed assays that are resistant to biotin interference. For instance, the IDS Beta CrossLaps® (CTX-I) assay for the IDS-iSYS system is explicitly stated to have no biotin interference.[6]

It is crucial to consult the package insert of the specific CTX-I assay being used to determine its susceptibility to biotin interference.

Q4: What levels of biotin are likely to cause interference?

A4: Normal dietary intake of biotin (35-70 mcg/day) is not expected to cause interference.[7] However, high-dose biotin supplementation, which is becoming increasingly common for various health and cosmetic reasons, can lead to serum concentrations high enough to interfere with susceptible assays.[1][7] Doses of 5-10 mg can result in plasma concentrations of 15.6-31.3 ng/mL, while megadoses (up to 300 mg) can lead to much higher levels.[8] Some highly sensitive immunoassays can be affected by biotin concentrations as low as 10 ng/mL.[4]

Q5: Are there clinical reports of biotin interference affecting bone marker results?

A5: Yes. While specific case reports for CTX-I are not prominent in the literature, there are documented cases of biotin interference affecting other bone and mineral metabolism markers. For example, a case report described a patient on high-dose biotin supplementation who had a marked decrease in serum parathyroid hormone (PTH) and a significant increase in 25-

hydroxyvitamin D levels, which normalized after biotin cessation.^[9] This highlights the clinical relevance of considering biotin interference in patients being monitored for metabolic bone diseases.

Troubleshooting Guide

Issue: Unexpected or clinically discordant CTX-I results.

If your CTX-I immunoassay results do not align with the clinical picture or other laboratory findings, consider the possibility of biotin interference.

Step 1: Gather Information

- **Patient/Sample History:** Inquire about the use of any over-the-counter supplements, multivitamins, or prescription medications, paying close attention to those containing biotin. Doses as low as 5-10 mg can be problematic.^{[7][8]}
- **Assay Information:** Confirm the type of CTX-I immunoassay used and whether it is based on biotin-streptavidin technology by reviewing the manufacturer's package insert.

Step 2: Initial Verification

- **Re-run the sample:** If possible, re-assay the sample to rule out random error.
- **Check for other interferences:** Consider other potential sources of interference such as hemolysis, icterus, or lipemia, and follow the manufacturer's guidelines for handling such samples.

Step 3: Specific Actions for Suspected Biotin Interference

- **Patient Counseling and Re-testing:**
 - If the patient is taking biotin supplements, recommend they discontinue use for a period before re-testing. The required washout period can vary depending on the dose and the assay's sensitivity. A common recommendation is to abstain from biotin for at least 8 hours for doses up to 10 mg/day, but longer periods (up to 72 hours) may be necessary for higher doses or more sensitive assays.^[10]

- Laboratory-Based Mitigation Strategies:
 - Use an alternative assay: If available, re-test the sample using a CTX-I assay that is not susceptible to biotin interference (e.g., the IDS Beta CrossLaps® (CTX-I) assay).[6]
 - Biotin removal: Specialized laboratory procedures involving the use of streptavidin-coated microparticles can be employed to deplete biotin from the sample before analysis.[11]
 - Serial Dilution: While not a definitive solution, performing serial dilutions of the sample may sometimes help in identifying interference, although this can be complex to interpret.

Quantitative Data on Biotin Interference

The following table summarizes biotin interference thresholds for various immunoassays on the Roche Elecsys platform, which also offers a CTX-I assay. While not specific to CTX-I, this data provides an indication of the potential range of biotin concentrations that can cause interference on this system.

Analyte	Assay Type	Biotin Concentration Causing >10% Interference	Direction of Interference
TSH	Sandwich	15.6 ng/mL	Falsely Low
Troponin T hs	Sandwich	15.6 ng/mL	Falsely Low
Estradiol	Competitive	500 ng/mL	Falsely High
Progesterone	Competitive	>1000 ng/mL	Falsely High

Data adapted from studies on Roche Elecsys immunoassays. The specific interference threshold for the CTX-I assay may differ and should be determined empirically.

Experimental Protocols

Protocol: Biotin Spiking Study to Determine Interference Threshold

This protocol outlines a general procedure to determine the biotin interference threshold for a specific CTX-I immunoassay.

1. Materials:

- Pooled serum or plasma samples with known low, medium, and high CTX-I concentrations.
- Biotin (D-biotin) powder.
- Phosphate-buffered saline (PBS) or other suitable solvent for biotin.
- The CTX-I immunoassay kit and required instrumentation.

2. Preparation of Biotin Stock and Spiking Solutions:

- Prepare a high-concentration stock solution of biotin in PBS (e.g., 1 mg/mL).
- Create a series of working biotin solutions by serially diluting the stock solution to achieve a range of concentrations that, when spiked into samples, will cover a clinically relevant range (e.g., 0 to 1000 ng/mL).

3. Sample Spiking:

- For each CTX-I concentration pool (low, medium, high), aliquot the sample.
- Spike a small, fixed volume of each biotin working solution into the corresponding sample aliquots to achieve the desired final biotin concentrations. Ensure the added volume is minimal to avoid significant dilution of the sample (e.g., add 10 μ L of spiking solution to 990 μ L of sample).
- Include a control sample for each pool spiked with the same volume of PBS (or solvent) only.

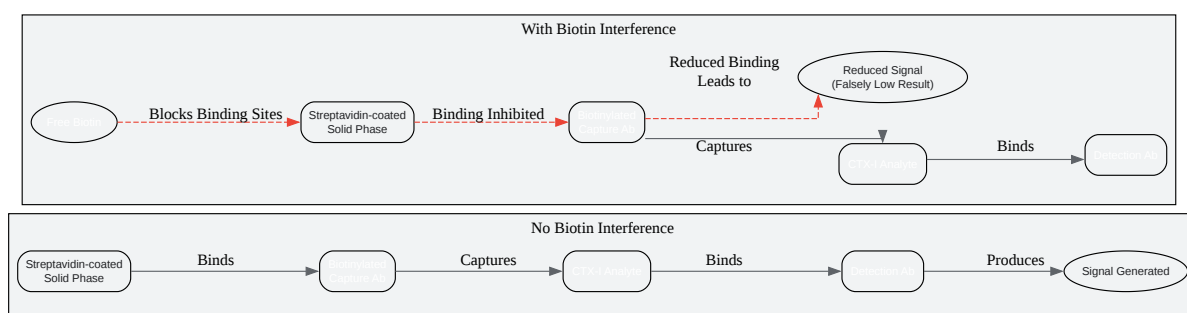
4. Sample Analysis:

- Analyze all spiked and control samples in triplicate using the CTX-I immunoassay according to the manufacturer's instructions.

5. Data Analysis:

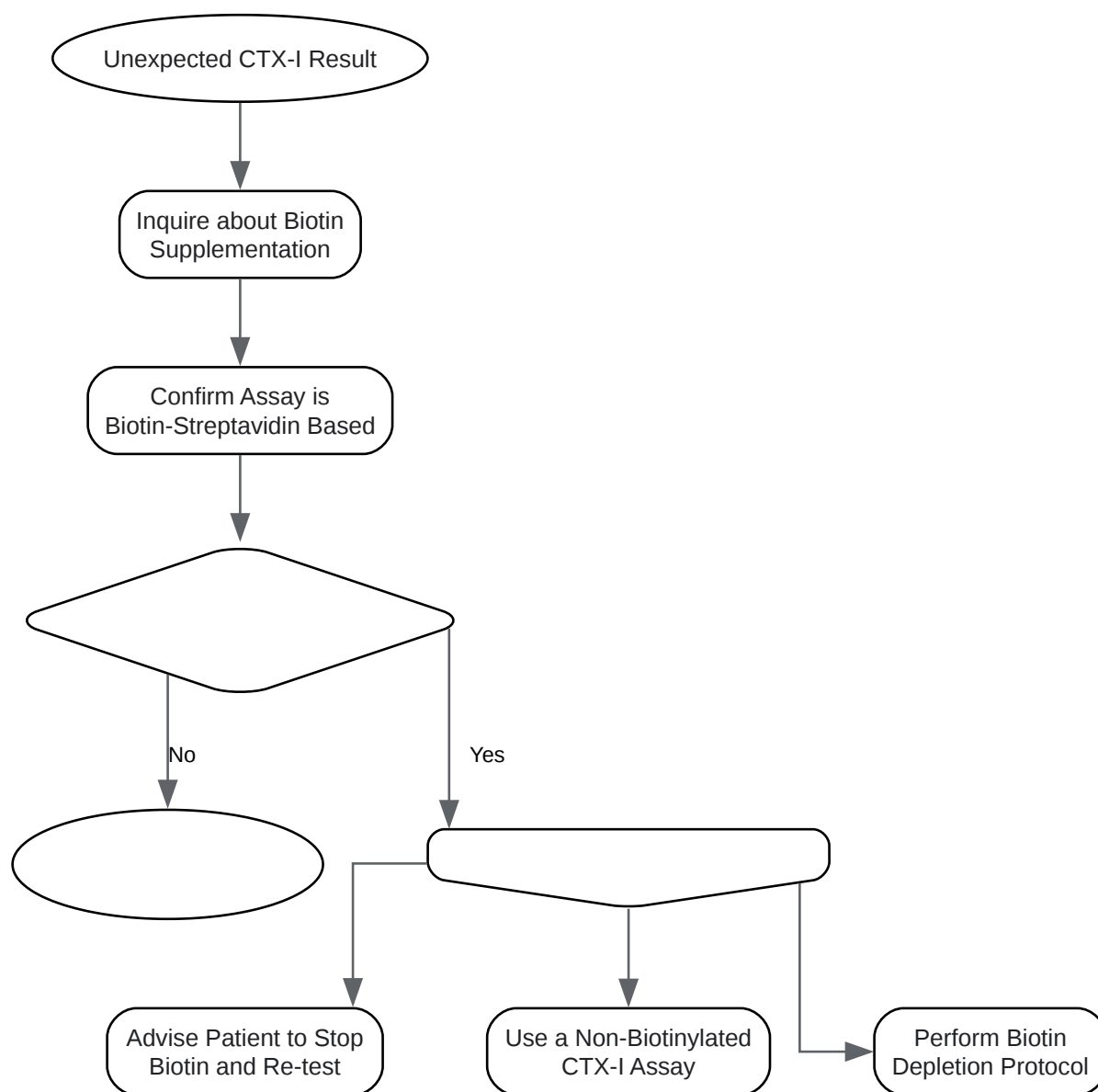
- Calculate the mean CTX-I concentration for each set of triplicates.
- Determine the percent difference between the mean CTX-I concentration of each biotin-spiked sample and the corresponding control (zero biotin) sample.
- The biotin interference threshold is defined as the lowest biotin concentration that causes a statistically significant and clinically relevant change in the measured CTX-I concentration (e.g., >10% deviation from the control).

Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of biotin interference in a sandwich immunoassay for CTX-I.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for suspected biotin interference in CTX-I assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biotin interference: Underrecognized patient safety risk in laboratory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-CrossLaps, Serum - Medical University of South Carolina [musclabservices.testcatalog.org]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. Characterization of the scope and magnitude of biotin interference in susceptible Roche Elecsys competitive and sandwich immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. idsplc.com [idsplc.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. mft.nhs.uk [mft.nhs.uk]
- 9. Biotin supplement interference with immunoassays for parathyroid hormone and 25-hydroxyvitamin D in a patient with metabolic bone disease on maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. mdi-limbach-berlin.de [mdi-limbach-berlin.de]
- To cite this document: BenchChem. [Technical Support Center: Biotin Interference in CTX-I Immunoassays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576671#the-effect-of-biotin-interference-on-ctx1-immunoassay-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com